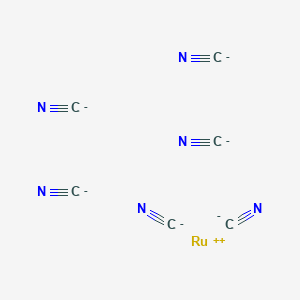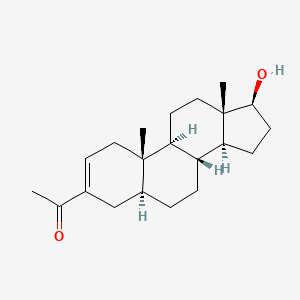
3-Acetyl-5alpha-androstan-17beta-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-5alpha-androst-2-en-17beta-ol is an androstanoid.
Scientific Research Applications
Neurosteroid Analogs and GABA Receptors
Research has shown that some 17-substituted androstan-3alpha-ol analogs, closely related to 3-Acetyl-5alpha-androstan-17beta-ol, act as positive allosteric modulators of GABA(A) receptors. These compounds, including 17beta-nitro-5alpha-androstan-3alpha-ol and its derivatives, have demonstrated potent anticonvulsant and anxiolytic-like activities in animal models. Their actions are comparable to or greater than endogenous neurosteroids like allopregnanolone in modulating GABA(A) receptors and in seizure models in mice (Runyon et al., 2009).
Potential in Prostate Imaging
A series of 5alpha-androstan-17beta-ols, related to this compound, were synthesized and evaluated for potential use in developing prostate imaging agents. Their ability to bind to androgen receptors was assessed, showing varied potential for application in imaging (Castonguay et al., 1978).
Antineoplastic Effects
Steroidal amidoesters, including derivatives of 5alpha-androstan-3alpha-ol, have been studied for their antineoplastic effects against various carcinoma cells. One such compound, the 4-[N,N-bis(2-chloroethyl)amino]benzoate of 17beta-acetamido-5alpha-androstan-3beta-ol, demonstrated significant cytotoxic effects against squamous cell carcinoma (Camoutsis et al., 1999).
Modulation of Estrogen Receptor-Mediated Gene Transcription
The androgen metabolite 5alpha-androstane-3beta, 17beta-diol, a closely related compound, has been found to be a potent modulator of estrogen receptor-beta1-mediated gene transcription in neuronal cells. It activates gene transcription via an estrogen receptor pathway, highlighting its potential role in neurobiology (Pak et al., 2005).
Antimicrobial and Cancer Cell Growth Inhibitory Activities
Steroidal amides like 3beta-acetoxy-17beta-(L-prolyl)amino-5alpha-androstane have shown significant antimicrobial activity against various gram-positive clinical isolates and inhibitory effects on human cancer cell growth. These findings suggest potential therapeutic applications in treating bacterial infections and cancer (Pettit et al., 2000).
properties
CAS RN |
17006-89-2 |
|---|---|
Molecular Formula |
C21H32O2 |
Molecular Weight |
316.5 g/mol |
IUPAC Name |
1-[(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-10,13-dimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)14-8-10-20(2)15(12-14)4-5-16-17-6-7-19(23)21(17,3)11-9-18(16)20/h8,15-19,23H,4-7,9-12H2,1-3H3/t15-,16-,17-,18-,19-,20-,21-/m0/s1 |
InChI Key |
WMGRPBXJTKDUHJ-BPSSIEEOSA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@]2([C@H](C1)CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4O)C)C |
SMILES |
CC(=O)C1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Canonical SMILES |
CC(=O)C1=CCC2(C(C1)CCC3C2CCC4(C3CCC4O)C)C |
Other CAS RN |
17006-89-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



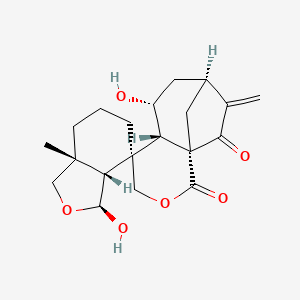
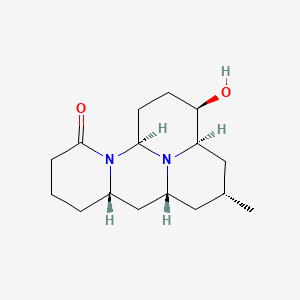
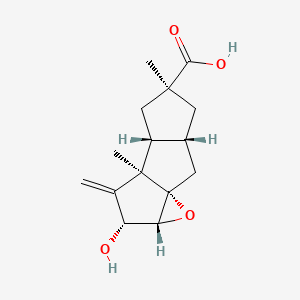


![5'-Deoxy-5'-[N-methyl-N-(2-aminooxyethyl) amino]adenosine](/img/structure/B1210677.png)


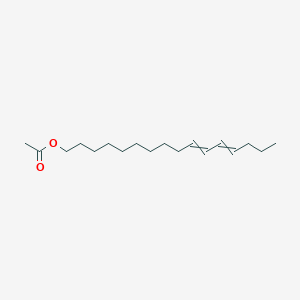
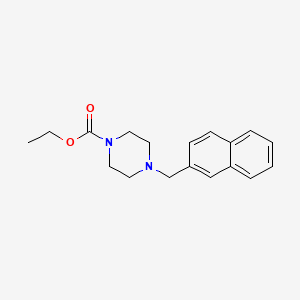
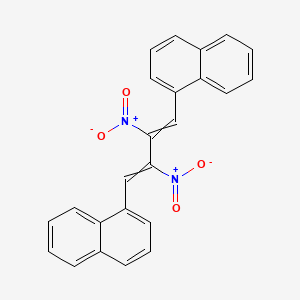

![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)
